molecular formula C13H15FN4 B5666693 1-[3-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]-N-methylmethanamine

1-[3-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]-N-methylmethanamine

Cat. No. B5666693
M. Wt: 246.28 g/mol
InChI Key: BJYPCUGZLOTVBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "1-[3-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]-N-methylmethanamine" involves intricate chemical reactions. Notably, the asymmetric synthesis of cyclopropylmethanamines via rhodium-catalyzed cyclopropanation of pinacol allylboronate with N-sulfonyl-1,2,3-triazoles produces boryl-substituted cyclopropylmethanamines in a highly diastereo- and enantioselective manner (Miura et al., 2016).

Molecular Structure Analysis

The structural characterization of molecules closely resembling "1-[3-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]-N-methylmethanamine" involves detailed analyses, such as single crystal diffraction. For instance, studies on isostructural compounds with 4-fluorophenyl and triazole components elucidate the planar nature of these molecules, apart from the perpendicular orientation of one fluorophenyl group relative to the molecule's plane (Kariuki et al., 2021).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are highlighted by their participation in diverse reactions, such as the dipolar cycloaddition, which enables the synthesis of complex structures exhibiting significant pharmacological potential. These reactions underscore the compound's versatility and functional adaptability in chemical syntheses (Chrovian et al., 2018).

Physical Properties Analysis

The physical properties of related compounds, including solubility, crystalline structure, and molecular conformation, are crucial for understanding their behavior in different environments. For example, the analysis of crystalline structures reveals the importance of intermolecular hydrogen bonding and molecular geometry in determining solubility and stability (Boechat et al., 2010).

Chemical Properties Analysis

Investigations into the chemical properties of "1-[3-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]-N-methylmethanamine" and related compounds focus on their reactivity, such as the ability to undergo cycloaddition reactions. These properties are indicative of the compound's potential in synthesizing novel materials with specific chemical functionalities (Gully et al., 2002).

properties

IUPAC Name

1-[5-cyclopropyl-2-(4-fluorophenyl)-1,2,4-triazol-3-yl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4/c1-15-8-12-16-13(9-2-3-9)17-18(12)11-6-4-10(14)5-7-11/h4-7,9,15H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYPCUGZLOTVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=NN1C2=CC=C(C=C2)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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